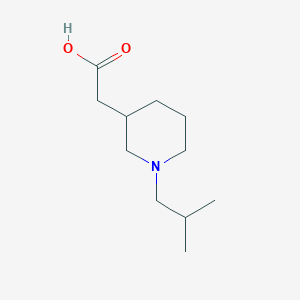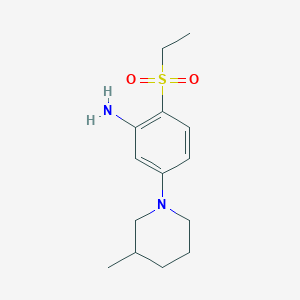
1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
The compound “1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a chemical compound with the molecular formula C11H24Cl2N2 . It is related to the class of compounds known as piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A recent scientific literature suggests a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis, affording various highly valuable chiral piperidines .
Molecular Structure Analysis
The molecular structure of “1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” consists of a piperidine ring attached to a tetrahydroquinoline ring via a methylene bridge . The InChI string for this compound is InChI=1S/C11H22N2.2ClH/c1-2-8-13 (9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H .
Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is 255.22 g/mol . The compound has three hydrogen bond donors and two hydrogen bond acceptors .
Scientific Research Applications
Synthesis and Biological Evaluation
1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride and its derivatives have been synthesized and evaluated for various biological activities. One study reported the synthesis of a hybrid compound containing this molecule and assessed its antioxidant, antitryptic, and albumin denaturation inhibition activities (Manolov, Ivanov, & Bojilov, 2022).
Pharmaceutical Applications
This compound is a key structural element in many natural products and pharmaceuticals. It's notably present in optically pure forms in alkaloids and is essential for the synthesis of certain pharmaceutical and agrochemical products, including antibacterial drugs like (S)-flumequine (Wang, Li, Wu, Pettman, & Xiao, 2009).
Structural Analysis in Medicinal Chemistry
The crystal structure and Hirshfeld surface analysis of compounds containing this chemical structure have been studied, providing insights into their potential medicinal applications (Ullah & Stoeckli-Evans, 2021).
Antimicrobial Activity
Research into novel derivatives of this compound has demonstrated promising antimicrobial activity against various bacterial and fungal pathogens, indicating potential applications in addressing infectious diseases (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Anticancer Potential
Compounds with this structure have been studied for their potential in inducing oxidative stress and exerting cytotoxic effects on various cancer cell lines, suggesting a role in developing anticancer therapies (Madácsi et al., 2013).
Chemical Synthesis
There's a significant body of research focused on the synthesis of 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride derivatives, exploring various chemical reactions and processes. This research aids in the development of new compounds with potential pharmaceutical applications (Lu & Shi, 2007).
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets, including liver carboxylesterase 1 and coagulation factor X . These targets play crucial roles in detoxification of xenobiotics and blood coagulation, respectively .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, potentially leading to changes in the function of these targets .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body .
Result of Action
Piperidine derivatives are known to have a wide range of effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the action of the compound .
properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(4-1)5-3-11-17(15)12-13-7-9-16-10-8-13;;/h1-2,4,6,13,16H,3,5,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBMQCROILJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)



![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)


![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)